1,3,5-Tribromo-2,4,6-trinitrobenzene
Description
1,3,5-Tribromo-2,4,6-trinitrobenzene (TBTNB) is a halogenated nitroaromatic compound notable for its application in energetic materials. Structurally, it features three bromine atoms and three nitro groups symmetrically arranged on a benzene ring. Its utility extends to cocrystallization with primary explosives like diacetone diperoxide (DADP), enhancing stability and density while retaining sensitivity traits .
Properties
CAS No. |
83430-12-0 |
|---|---|
Molecular Formula |
C6Br3N3O6 |
Molecular Weight |
449.79 g/mol |
IUPAC Name |
1,3,5-tribromo-2,4,6-trinitrobenzene |
InChI |
InChI=1S/C6Br3N3O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16 |
InChI Key |
OMSXTIDIERRLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-2,4,6-trinitrobenzene can be synthesized through the bromination of 1,3,5-trinitrobenzene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tribromo-2,4,6-trinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed:
Substitution Reactions: Products include compounds with different functional groups replacing the bromine atoms.
Reduction Reactions: The major product is 1,3,5-tribromo-2,4,6-triaminobenzene.
Scientific Research Applications
1,3,5-Tribromo-2,4,6-trinitrobenzene is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-tribromo-2,4,6-trinitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB)
- Structure : Chlorine replaces bromine in TBTNB.
- Properties :
1,3,5-Triiodo-2,4,6-trinitrobenzene (TITNB)
- Structure : Iodine substituents increase molecular weight.
- Properties :
Table 1: Comparison of Trihalotrinitrobenzenes in Cocrystals with DADP
| Property | TCTNB Cocrystal | TBTNB Cocrystal | TITNB Cocrystal |
|---|---|---|---|
| Density | Moderate increase | Significant increase | Moderate increase |
| Impact Sensitivity | High | High | Low |
| Oxygen Balance* | Improved | Improved | Improved |
*Oxygen balance improvements relative to pure DADP.
Functional Analogs: Nitroaromatic Explosives
2,4,6-Trinitrotoluene (TNT)
1,3,5-Trinitrobenzene (TNB)
- Structure : Lacks halogen or methyl substituents.
- Properties: Higher sensitivity due to absence of stabilizing groups (e.g., bromine or amino).
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)
- Structure: Amino groups replace bromine in TBTNB.
- Properties: Exceptional thermal stability (decomposes at 360°C) and low sensitivity, making it a "insensitive high explosive" . Synthesized from TBTNB via ammonolysis, highlighting bromine’s role as a leaving group .
Table 2: Functional Comparison with Nitroaromatic Explosives
Toxicity and Environmental Impact
- TBTNB: Limited toxicity data, but structural analogs like TCTNB are severe eye irritants and induce dyspnea in rats .
- TNT: Persistent environmental contaminant with documented carcinogenicity .
Research Findings and Implications
- Cocrystal Engineering : TBTNB’s integration into DADP cocrystals demonstrates halogen-dependent property modulation. Bromine enhances density without mitigating sensitivity, whereas iodine reduces sensitivity via solid-state interactions .
- Synthetic Utility : TBTNB serves as a precursor for TATB, underscoring its role in deriving thermally stable explosives .
- Performance Trade-offs: Halogenation improves oxygen balance and density but may compromise safety profiles compared to amino-substituted analogs like TATB.
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